3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Overview
Description
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Biological Activity
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile, a complex organic compound, has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.28 g/mol. The compound features a hexahydrocyclopenta[c]pyrrole ring system, which is significant in various biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 222.28 g/mol |
CAS Number | 2098109-13-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound's structural characteristics position it as a promising candidate for anticancer therapy. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study involving synthesized pyrrole derivatives revealed their ability to modulate apoptotic pathways effectively .
Study on Cytotoxicity
A recent study investigated the cytotoxic effects of several pyrrole derivatives on HepG-2 and EACC cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at concentrations of 100 and 200 µg/mL . This highlights the potential of this compound in cancer therapeutics.
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of pyrrole derivatives. The synthesized compounds demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, suggesting that they could be developed into anti-inflammatory drugs .
Properties
IUPAC Name |
3-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURCPDTPRWVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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